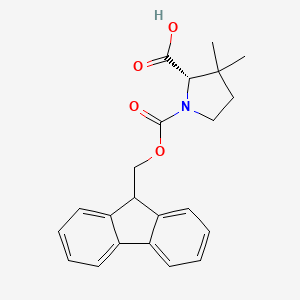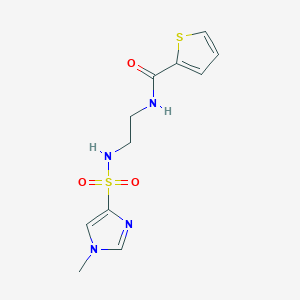
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
1-Methylimidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis
The molecular structure of imidazole compounds is characterized by a five-membered ring, which includes two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical and biological properties . They are used in a variety of chemical reactions, including as catalysts and solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Antibacterial and Antimicrobial Activity
Imidazole derivatives, including our compound of interest, have demonstrated antibacterial and antimicrobial properties. Researchers have synthesized and evaluated imidazole-based molecules for their effectiveness against bacterial strains. These compounds could potentially serve as novel antibiotics or antimicrobial agents in the fight against drug-resistant pathogens .
Anti-Inflammatory Potential
Imidazole-containing compounds have been investigated for their anti-inflammatory effects. By modulating inflammatory pathways, they may contribute to the development of anti-inflammatory drugs. Our compound could be explored further in this context .
Antitumor and Anticancer Properties
Certain imidazole derivatives exhibit antitumor and anticancer activities. Researchers have studied their impact on cancer cell lines, and our compound might be a candidate for further investigation in cancer therapy .
Antidiabetic Effects
Imidazole-based molecules have been explored for their potential in managing diabetes. Their ability to influence glucose metabolism and insulin sensitivity makes them interesting candidates for antidiabetic drug development .
Antioxidant Activity
Imidazole-containing compounds often possess antioxidant properties. These molecules can scavenge free radicals and protect cells from oxidative damage. Our compound could be evaluated for its antioxidant potential .
Antiulcer Activity
Imidazole derivatives have been investigated as potential antiulcer agents. Their effects on gastric mucosal protection and inhibition of ulcer formation make them relevant in gastroenterology research .
In addition to these six applications, it’s worth noting that imidazole-containing compounds play a crucial role in various other fields, including drug discovery, coordination chemistry, and materials science. Researchers continue to explore their diverse properties and applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S2/c1-15-7-10(13-8-15)20(17,18)14-5-4-12-11(16)9-3-2-6-19-9/h2-3,6-8,14H,4-5H2,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTPOSMIMZKEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2579034.png)

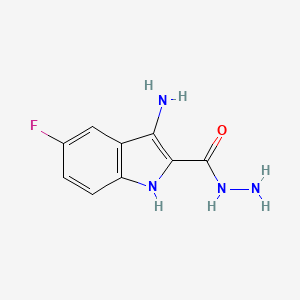
![2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate](/img/structure/B2579038.png)
![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2579039.png)


![5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2579042.png)
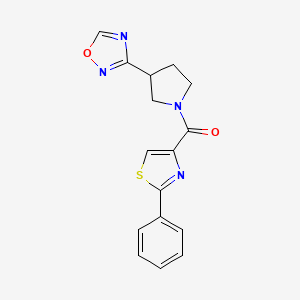

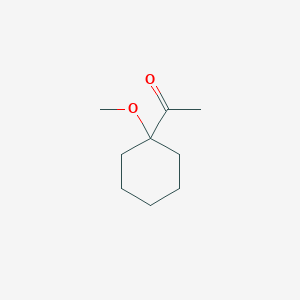
![2-[[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2579054.png)
